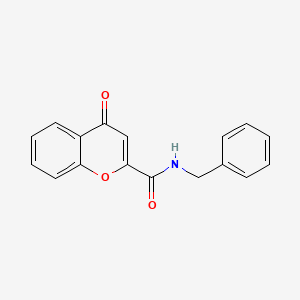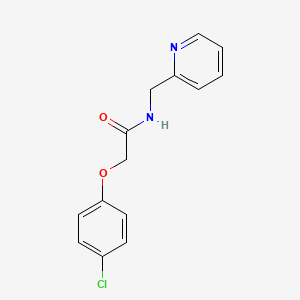![molecular formula C16H16N4O6S B5784745 N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide, commonly known as MNAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAC belongs to the class of sulfonylurea compounds and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
MNAC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. MNAC has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MNAC has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Mécanisme D'action
The exact mechanism of action of MNAC is not fully understood. However, it has been proposed that MNAC may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes such as COX-2 and 5-LOX. MNAC has also been found to inhibit the NF-κB pathway, which plays a crucial role in regulating inflammation and cancer cell survival.
Biochemical and Physiological Effects:
MNAC has been shown to exhibit potent anti-cancer and anti-inflammatory effects in various preclinical studies. MNAC has been found to induce apoptosis and cell cycle arrest in cancer cells, and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MNAC has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MNAC has several advantages for lab experiments, including its high purity and stability. MNAC is also readily available and can be synthesized in large quantities. However, MNAC has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration of MNAC used in lab experiments.
Orientations Futures
Of research could include investigating the efficacy of MNAC in animal models of cancer and inflammation, optimizing the synthesis method to improve yields and purity, and exploring the potential of MNAC as a drug delivery system.
Conclusion:
MNAC is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and inflammation. The synthesis method has been optimized to achieve high yields and purity of the compound. MNAC has been found to exhibit potent anti-cancer and anti-inflammatory effects by inducing apoptosis, inhibiting the NF-κB pathway, and reducing the levels of ROS and lipid peroxidation. MNAC has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of MNAC and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MNAC involves the reaction of 3-nitrobenzenecarboximidamide with methyl phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester and trifluoroacetic acid to yield the final product, MNAC. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-[benzenesulfonyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-19(27(24,25)14-8-3-2-4-9-14)11-15(21)26-18-16(17)12-6-5-7-13(10-12)20(22)23/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNBJYUGRWTFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
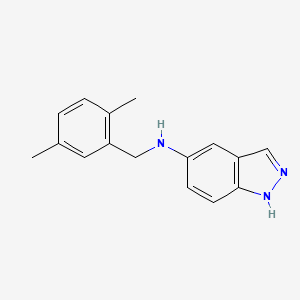
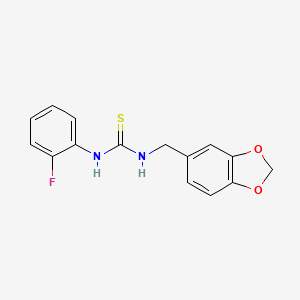
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
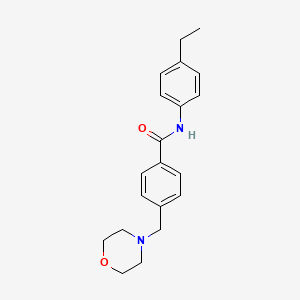
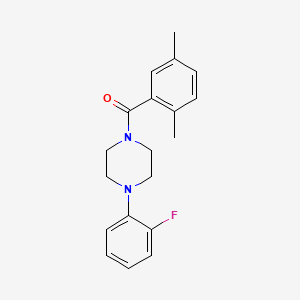
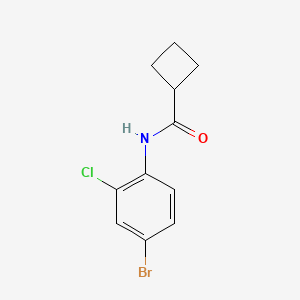
![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
